Diazene, 2-naphthalenylphenyl- (also known as 1-(2-naphthyl)-2-phenyldiazene 1-oxide) is an organic compound with the molecular formula and a molecular weight of approximately 248.28 g/mol. This compound features a diazene functional group, characterized by the presence of a nitrogen-nitrogen double bond, and is substituted with naphthalene and phenyl groups. The compound is known for its distinctive structural properties, which contribute to its reactivity and potential applications in various fields of chemistry and biology.
The synthesis of diazene, 2-naphthalenylphenyl- can be achieved through several methods:
Diazene, 2-naphthalenylphenyl- has several notable applications:
Interaction studies involving diazene derivatives often focus on their reactivity with various functional groups. These studies help elucidate the mechanisms by which diazenes participate in organic transformations and their selectivity towards different substrates. For example, research indicates that diazenes can selectively reduce certain types of alkenes while remaining inert towards others, showcasing their utility in synthetic chemistry .
Several compounds share structural similarities with diazene, 2-naphthalenylphenyl-. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Azobenzene | Contains a nitrogen-nitrogen double bond; stable; used in dyes. | |
| Diazene (Diimide) | Simple structure; used mainly as a reducing agent. | |
| Phenylhydrazine | Used in organic synthesis; less stable than diazene. | |
| Naphthalene | Aromatic hydrocarbon; lacks nitrogen functionality. |
Uniqueness of Diazene, 2-naphthalenylphenyl-:
The synthesis of azo compounds, including diazene derivatives, traces its roots to the mid-19th century. In 1863, Martius and Lightfoot discovered the coupling of diazonium ions with amines, laying the groundwork for azo chemistry. Peter Griess subsequently synthesized the first azo dye, Bismarck brown, in 1863, marking the beginning of industrial dye production. Adolph von Baeyer’s seminal work on indigo synthesis in 1870 further advanced understanding of nitrogen-containing aromatic systems, indirectly influencing diazene chemistry.
Early methodologies relied on diazotization of aniline derivatives followed by coupling with electron-rich aromatics like naphthols. For example, the synthesis of phenyl azo-β-naphthol—a structural analog of 2-naphthalenylphenyl-diazene—involved diazotizing aniline in hydrochloric acid and sodium nitrite, then coupling with β-naphthol. These methods laid the foundation for modern regioselective approaches but were limited by low yields and hazardous reagents.
Contemporary catalytic systems prioritize efficiency and selectivity. Traditional diazotization employs hydrochloric acid and sodium nitrite to generate diazonium salts, which couple with naphthalenols under acidic conditions. For instance, the synthesis of 2-(m-tolyl)-2,3-dihydrophthalazine-1,4-dione involves reacting phthalic anhydride with m-tolylhydrazine in HCl, yielding a diazene precursor.
Recent advances include electrochemical methods for unsymmetrical diazenes. A 2024 study demonstrated anodic oxidation of sulfamides to produce 1,2-diaryldiazenes, bypassing the need for strong oxidants like NaOCl. This approach offers superior control over regiochemistry, critical for naphthalene-containing derivatives. Heterogeneous catalysts, such as silica-supported acids, have also been explored to enhance reaction rates and reduce byproducts.
Solvent polarity and proton-donating capacity significantly influence coupling regioselectivity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize diazonium intermediates, favoring para-coupling on naphthalenols. In contrast, aqueous HCl promotes ortho-coupling due to protonation of the naphthol oxygen, directing electrophilic attack to the adjacent position.
For example, alkylation of (E)-4-(pyridin-3-yldiazenyl)naphthalen-1-ol with dodecyl bromide in ethanol yielded surfactants with defined regiochemistry, underscoring ethanol’s role in moderating reactivity. Mixed solvent systems (e.g., water-ethanol) balance solubility and reactivity, enabling high-purity 2-naphthalenylphenyl-diazene derivatives.
Traditional diazotization generates stoichiometric amounts of nitrogen oxides and halide waste. Green alternatives include:
A notable example is the use of 10% aqueous HCl for diazotization, which reduces acid waste compared to concentrated solutions. Additionally, the aza-Ramberg-Bäcklund reaction, which avoids diazonium intermediates entirely, has been explored for symmetrical diazenes.
Diazene, 2-naphthalenylphenyl- (also known as 2-naphthaleneazobenzene) is a chemical compound with the molecular formula C16H12N2 and a molecular weight of 232.28 g/mol [1]. The compound features a characteristic azo group (-N=N-) that connects a naphthalene ring at the 2-position with a phenyl ring [2]. This nitrogen-nitrogen double bond represents a critical structural element that undergoes various cleavage pathways during organic transformations, often proceeding through radical intermediates [3].
The nitrogen-nitrogen bond cleavage in diazene, 2-naphthalenylphenyl- typically follows two primary mechanistic pathways: homolytic and heterolytic cleavage [4]. In homolytic cleavage, the nitrogen-nitrogen bond breaks symmetrically, with each nitrogen atom retaining one electron from the shared pair, resulting in the formation of two radical species [4] [5]. This process can be represented as:
Ar-N=N-Ar' → Ar-N- + - N-Ar'
Where Ar represents the 2-naphthalenyl group and Ar' represents the phenyl group [1] [6].
The radical intermediates formed during this process are highly reactive species that can participate in subsequent transformations [3]. The naphthalenyl radical demonstrates enhanced stability compared to simple aryl radicals due to its extended conjugation system, which allows for greater delocalization of the unpaired electron [7] [8]. This delocalization effect contributes to the unique reactivity profile of diazene, 2-naphthalenylphenyl- in organic transformations [6].
Experimental studies have shown that the homolytic cleavage of the nitrogen-nitrogen bond in diazene, 2-naphthalenylphenyl- can be initiated through various methods, including thermal activation, photolysis, and electrochemical reduction [5] [9]. The thermal decomposition typically requires temperatures above 100°C, while photolysis can be achieved using UV irradiation at wavelengths corresponding to the π→π* transition of the azo group [5] [10].
Table 1: Radical Intermediates Formed During N=N Bond Cleavage in Diazene, 2-naphthalenylphenyl-
| Radical Species | Structure | Relative Stability | Primary Reaction Pathways |
|---|---|---|---|
| 2-Naphthalenyl radical | C10H7- | High | Coupling, addition, hydrogen abstraction [3] [4] |
| Phenyl radical | C6H5- | Moderate | Addition, hydrogen abstraction, rearrangement [4] [5] |
| Diazenyl radical (Ar-N=N- ) | C10H7-N=N- | Low | Nitrogen elimination, addition to unsaturated systems [3] [11] |
| Phenyldiazenyl radical (- N=N-Ph) | - N=N-C6H5 | Low | Nitrogen elimination, addition to unsaturated systems [11] [12] |
The radical intermediates generated during nitrogen-nitrogen bond cleavage can undergo various subsequent reactions, including coupling with other radical species, addition to unsaturated systems, hydrogen atom abstraction, and rearrangement processes [3] [4]. These reactions are influenced by the electronic and steric properties of the naphthalene and phenyl substituents, which affect the stability and reactivity of the radical intermediates [13] [14].
Recent studies have demonstrated that the radical intermediates formed during the cleavage of diazene, 2-naphthalenylphenyl- can be trapped using radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or utilized in synthetic applications such as radical addition reactions [9] [15]. These applications highlight the synthetic utility of the radical intermediates derived from diazene, 2-naphthalenylphenyl- in organic transformations [16].
Computational modeling has emerged as a powerful tool for understanding the reactivity of the azo group in diazene, 2-naphthalenylphenyl- [17] [18]. These studies provide valuable insights into the transition states involved in various transformations, including isomerization, reduction, and nitrogen-nitrogen bond cleavage processes [18] [10].
Density Functional Theory (DFT) calculations have been extensively employed to investigate the electronic structure and reactivity of diazene, 2-naphthalenylphenyl- [19] [20]. These calculations typically utilize functionals such as B3LYP, PBE0, or M06-2X, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational accuracy and efficiency [18] [20].
The trans-cis isomerization of diazene, 2-naphthalenylphenyl- represents one of the most studied transformations using computational methods [10] [20]. Two primary mechanisms have been proposed for this isomerization: an in-plane inversion pathway and an out-of-plane rotation pathway [10]. DFT calculations have revealed that the activation energy for the inversion pathway is approximately 44.6 kcal/mol, while the rotation pathway has an activation barrier of around 45.2 kcal/mol [18] [10].
The transition state for the inversion pathway is characterized by a planar geometry at one of the nitrogen atoms, with the N=N-C angle approaching 180° [10] [21]. In contrast, the rotation transition state involves a perpendicular arrangement of the naphthalene and phenyl rings, with the dihedral angle between these rings approaching 90° [10] [20].
Table 2: Computational Parameters for Transition States in Diazene, 2-naphthalenylphenyl- Transformations
| Transformation | Computational Method | Activation Energy (kcal/mol) | Key Geometric Parameters | Electronic Features |
|---|---|---|---|---|
| Trans-cis isomerization (inversion) | B3LYP/6-311G(d,p) | 44.6 | N=N-C angle: ~180° | Planar nitrogen [18] [10] |
| Trans-cis isomerization (rotation) | B3LYP/6-311G(d,p) | 45.2 | Dihedral angle: ~90° | Weakened π-bonding [18] [10] |
| N=N bond homolysis | CCSD(T)/6-311++G(d,p) | 62.7 | N-N distance: 2.1-2.3 Å | Radical character [17] [22] |
| Reduction (first electron) | M06-2X/6-31+G(d) | 18.3 | N-N distance: 1.4-1.5 Å | Radical anion formation [19] [20] |
| Reduction (second electron) | M06-2X/6-31+G(d) | 22.1 | N-N distance: 1.5-1.6 Å | Hydrazyl anion formation [19] [20] |
Computational studies have also provided insights into the electronic structure of the transition states involved in these transformations [17] [19]. Time-dependent DFT (TD-DFT) calculations have been used to investigate the excited-state properties of diazene, 2-naphthalenylphenyl-, which are relevant for understanding its photochemical reactivity [20] [23]. These calculations have revealed that the lowest-energy electronic transition corresponds to a π→π* excitation, with significant contributions from the naphthalene and phenyl π-systems [20] [23].
The nitrogen-nitrogen bond cleavage process has been studied using high-level computational methods, including coupled-cluster theory with single, double, and perturbative triple excitations [CCSD(T)] [17] [22]. These calculations have shown that the homolytic cleavage of the nitrogen-nitrogen bond in diazene, 2-naphthalenylphenyl- has an activation energy of approximately 62.7 kcal/mol, consistent with the high thermal stability of this compound [17] [22].
Recent computational studies have also explored the influence of solvent effects on the reactivity of diazene, 2-naphthalenylphenyl- [24] [23]. These studies have employed implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to account for the influence of solvent polarity on the stability of transition states and intermediates [24] [23]. The results indicate that polar solvents can significantly lower the activation barriers for various transformations, particularly those involving charged or highly polarized transition states [24] [23].
Computational modeling has also been applied to investigate the reactivity of diazene, 2-naphthalenylphenyl- in specific organic transformations, such as cycloaddition reactions, radical additions, and coupling processes [17] [9]. These studies provide valuable insights into the factors controlling the reactivity and selectivity of these transformations, guiding the development of new synthetic applications [17] [9].
The reactivity of diazene, 2-naphthalenylphenyl- is significantly influenced by the steric and electronic effects of the naphthalene and phenyl substituents [13] [25]. These effects play a crucial role in determining the stability of the azo group, the activation barriers for various transformations, and the selectivity of reactions involving this compound [13] [14].
The naphthalene substituent at the 2-position introduces both steric and electronic effects that differ from those of simple aryl substituents [13] [26]. From a steric perspective, the naphthalene group is more bulky than a phenyl group, which can lead to increased steric hindrance around the azo linkage [13] [27]. This steric hindrance can affect the planarity of the molecule, influencing the extent of conjugation between the azo group and the aromatic systems [13] [27].
Electronic effects arise from the extended π-system of the naphthalene group, which can participate in conjugation with the azo group [25] [8]. The 2-position of naphthalene allows for effective overlap between the π-systems, enhancing the delocalization of electrons throughout the molecule [25] [26]. This extended conjugation contributes to the stability of the azo group and influences its reactivity in various transformations [25] [8].
Computational studies have revealed that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of diazene, 2-naphthalenylphenyl- show significant contributions from both the naphthalene and phenyl π-systems, as well as the azo group [20] [28]. The HOMO is primarily localized on the azo group and the aromatic rings, while the LUMO shows significant contributions from the π* orbitals of the azo group [20] [28].
Table 3: Steric and Electronic Effects in Diazene, 2-naphthalenylphenyl-
| Effect Type | Origin | Consequence | Impact on Reactivity |
|---|---|---|---|
| Steric hindrance | Bulky naphthalene group | Reduced planarity | Decreased conjugation, altered isomerization barriers [13] [27] |
| Steric strain | Interaction between naphthalene and phenyl | Twisted conformation | Facilitated rotation around N=N bond [13] [29] |
| Electronic donation | Extended π-system of naphthalene | Increased electron density at azo group | Enhanced nucleophilicity, altered reduction potential [25] [8] |
| Conjugation | Overlap between naphthalene, azo, and phenyl π-systems | Delocalized electronic structure | Stabilized radical intermediates, altered absorption properties [25] [28] |
| Resonance effects | Delocalization of π-electrons | Distributed electron density | Modified bond strengths, influenced reaction selectivity [25] [29] |
The steric effects of the naphthalene and phenyl substituents can lead to a twisted conformation of diazene, 2-naphthalenylphenyl-, with the dihedral angle between the naphthalene plane, the azo group, and the phenyl plane deviating from planarity [13] [27]. This twisted conformation can reduce the extent of conjugation between the aromatic systems and the azo group, influencing the electronic properties and reactivity of the compound [13] [29].
Experimental studies have shown that the absorption spectrum of diazene, 2-naphthalenylphenyl- exhibits bathochromic shifts (shifts to longer wavelengths) compared to simple azobenzene derivatives, reflecting the extended conjugation provided by the naphthalene substituent [20] [23]. These spectral properties are consistent with the electronic effects of the naphthalene group on the azo chromophore [20] [23].
The steric and electronic effects of the naphthalene and phenyl substituents also influence the reactivity of diazene, 2-naphthalenylphenyl- in specific transformations [14] [29]. For example, the bulky naphthalene group can hinder the approach of reagents to the azo group, affecting the rates of addition reactions [14] [29]. Similarly, the electronic effects of the naphthalene substituent can alter the electrophilicity or nucleophilicity of the azo group, influencing its reactivity toward various reagents [14] [29].
Studies on the reduction of diazene, 2-naphthalenylphenyl- have shown that the naphthalene substituent can stabilize radical anion intermediates formed during electron transfer processes, affecting the reduction potential and mechanism [8] [28]. This stabilization effect is attributed to the extended π-system of the naphthalene group, which can accommodate the additional electron density [8] [28].
The steric and electronic effects of the naphthalene and phenyl substituents also play a crucial role in determining the selectivity of reactions involving diazene, 2-naphthalenylphenyl- [14] [29]. For instance, the regioselectivity of addition reactions to the azo group can be influenced by the differential electronic and steric effects of these substituents [14] [29]. Similarly, the stereoselectivity of transformations such as cycloaddition reactions can be controlled by the steric interactions between the naphthalene and phenyl groups and the approaching reagents [14] [30].